molecular formula C20H23ClN4O2 B2955391 N'-(3-chloro-2-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235092-38-2

N'-(3-chloro-2-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2955391
CAS No.: 1235092-38-2
M. Wt: 386.88
InChI Key: WTAQUNOAGLNYJH-UHFFFAOYSA-N
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Description

N'-(3-Chloro-2-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a diamide derivative featuring a pyridinyl-piperidine core linked to a 3-chloro-2-methylphenyl group via an ethanediamide bridge. Its molecular structure combines a rigid piperidine ring (substituted with a pyridine moiety) and a halogenated aromatic system, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-14-16(21)5-4-6-17(14)24-20(27)19(26)23-13-15-8-11-25(12-9-15)18-7-2-3-10-22-18/h2-7,10,15H,8-9,11-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAQUNOAGLNYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-chloro-2-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted aromatic ring, a piperidine moiety, and an ethanediamide backbone. The molecular formula is C18H22ClN3C_{18}H_{22}ClN_3, and its structure can be represented as follows:

SMILES CCN CC O N C1 CC C C C1 Cl C C C2 CN CC C2 \text{SMILES CCN CC O N C1 CC C C C1 Cl C C C2 CN CC C2 }

Recent studies indicate that derivatives of piperidine, particularly those containing triazole and acetamide functionalities, exhibit significant biological activities. These include:

  • Antimicrobial Activity : Research has shown that similar compounds can induce apoptosis and cell cycle arrest in various microbial strains, including Candida auris . The mechanism involves disrupting the plasma membrane integrity and inducing cell death pathways.
  • Antitumor Effects : Piperidine derivatives have demonstrated cytotoxic effects against several cancer cell lines, including myeloma and leukemia cells. The compounds induce apoptosis through various pathways, including the activation of caspases .

Antifungal Activity

A study highlighted the antifungal properties of piperidine derivatives against Candida auris. The derivatives showed Minimum Inhibitory Concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, indicating potent antifungal activity. The compounds were effective in disrupting the fungal cell membrane, leading to cell death .

Anticancer Activity

Another investigation into piperidine-based compounds revealed their ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The study utilized a three-component reaction leading to the formation of piperidine derivatives that exhibited improved cytotoxicity compared to standard treatments like bleomycin .

Comparative Table of Biological Activities

Activity Compound Effectiveness Mechanism
AntifungalN'-(3-chloro-2-methylphenyl)-...MIC: 0.24 - 0.97 μg/mLDisruption of plasma membrane, apoptosis induction
AntitumorPiperidine derivativesCytotoxic in cancer linesInduction of apoptosis via caspase activation

Safety and Toxicity

While exploring the biological activities, it is essential to consider the safety profiles of these compounds. Some studies indicate potential toxicity; for instance, certain derivatives have been classified as harmful if ingested or if they come into contact with eyes . Therefore, further toxicological assessments are necessary to establish safe usage parameters.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives

BI81695: N'-{[1-(Pyridin-2-yl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide
  • Structural Similarities : Both compounds share the ethanediamide backbone and a pyridinyl-piperidin-4-ylmethyl group.
  • Key Differences : BI81695 substitutes the 3-chloro-2-methylphenyl group with a thiophen-2-ylmethyl moiety.
  • Thiophene’s aromaticity may improve π-π stacking interactions, whereas the chloro group could increase lipophilicity (logP) and influence binding specificity.
Table 1: Comparison of Ethanediamide Derivatives
Property Target Compound BI81695
Molecular Formula C₂₃H₂₆ClN₅O₂ C₁₈H₂₂N₄O₂S
Molecular Weight ~456.4 g/mol 358.46 g/mol
Key Substituents 3-Chloro-2-methylphenyl Thiophen-2-ylmethyl
Functional Groups Ethanediamide, pyridinyl-piperidine Ethanediamide, pyridinyl-piperidine

Piperidin-4-ylmethyl Amide Derivatives

Compounds 10, 11, and 12 ()
  • Structural Similarities: These compounds feature piperidin-4-ylmethyl groups linked to aromatic systems via amide bonds. Example: (R)-N-(1-((5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide (Compound 10).
  • Key Differences : The target compound uses an ethanediamide bridge instead of a single amide linkage and lacks the tetrahydronaphthalene moiety.
  • Implications: The dual amide groups in the target compound may enhance hydrogen bonding capacity, improving solubility or target affinity compared to mono-amide analogs .

Fentanyl Analogs (Evidences 5–6)

Examples:

  • para-Chloroisobutyryl Fentanyl : N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.
  • β-Methyl Fentanyl : N-phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide.
  • Structural Similarities : Shared piperidine core and amide functionalities.
  • Key Differences :
    • Fentanyl analogs typically incorporate phenethyl/phenylpropyl groups on the piperidine nitrogen, absent in the target compound.
    • The target compound’s ethanediamide bridge and pyridine substitution differentiate its conformational flexibility and electronic profile.
  • Implications: The phenethyl group in fentanyls is critical for µ-opioid receptor binding; its absence suggests the target compound may interact with non-opioid targets . The pyridine ring in the target compound could introduce basicity shifts, affecting bioavailability.

Chloro-Substituted Aromatic Compounds

3-Chloro-N-phenyl-phthalimide ()
  • Structural Similarities : Both contain chloro-substituted aromatic rings.
  • Key Differences : The target compound lacks the phthalimide ring system, instead incorporating a piperidine-ethanediamide scaffold.
  • Implications: Phthalimides are often used as monomers in polymer synthesis; the target compound’s diamide structure may serve a similar role in specialty materials .

Hypothesized Research Findings

  • Physicochemical Properties : The chloro and methyl groups may increase logP by ~1–2 units compared to BI81695, enhancing membrane permeability but reducing aqueous solubility.
  • Receptor Interactions: The ethanediamide’s dual hydrogen-bond donors could improve binding to enzymes or receptors requiring bidentate interactions.
  • Metabolic Stability : The chloro group may slow oxidative metabolism, extending half-life relative to thiophene-containing analogs .

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